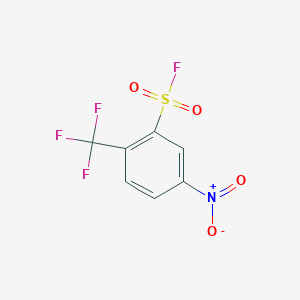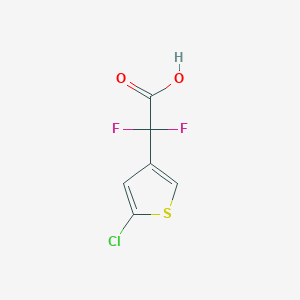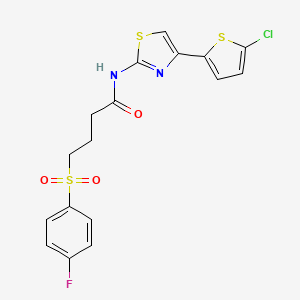
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride” is a chemical compound with the molecular formula C7H3F4NO4S . It has an average mass of 273.162 Da and a monoisotopic mass of 272.971893 Da .
Molecular Structure Analysis
The molecular structure of “5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride” consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and a sulfonyl fluoride group (SO2F) .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Solid-Supported Fluoronitroaryl Triazenes The synthesis of fluoronitroaryl triazenes, both in liquid phase and on solid support, has been described. This process involves the mild displacement of the fluoride ion with various nucleophiles, leading to substituted arenes. These arenes can then be cleaved to provide unique access to 1-alkyl-5-nitro-1H-benzotriazole (Lormann, Es-Sayed, Walker, & Bräse, 2002).
Synthesis of Hypervalent-Iodine-Based Electrophilic Trifluoromethylating Reagent The synthesis and characterization of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, have been conducted. Despite predictions of inferior reactivity compared to its non-nitrated derivative, kinetic studies revealed almost an order of magnitude higher reactivity, alongside safer handling properties (Santschi, Sarott, Otth, Kissner, & Togni, 2014).
Development of Anhydrous Fluoride Salts for SNAr Fluorination Reactions This research focuses on developing practical approaches for the in situ generation of anhydrous fluoride salts, particularly for applications in nucleophilic aromatic substitution (SNAr) reactions. Combinations of inexpensive nucleophiles and fluorine-containing electrophiles, such as acid fluoride, fluoroformate, benzenesulfonyl fluoride, and aryl fluorosulfonate derivatives, have been proven effective for this transformation (Cismesia, Ryan, Bland, & Sanford, 2017).
Environmental Properties and Applications
Physical Properties and Photodegradation of Pentafluorosulfanyl Compounds The pentafluorosulfanyl (SF5) functional group's physical properties and photolytic fate have been studied from an environmental perspective. SF5 compounds exhibit certain hydrophobic characteristics and are capable of complete degradation under mild, environmentally relevant conditions. This research helps understand the environmental implications of SF5 compounds and their potential applications (Jackson & Mabury, 2009).
Propriétés
IUPAC Name |
5-nitro-2-(trifluoromethyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO4S/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)17(11,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXGEGDHKJGVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride | |
CAS RN |
1221566-00-2 |
Source


|
| Record name | 5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B2688738.png)
![5-Methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2688739.png)
![1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688741.png)
![5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2688742.png)


![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2688746.png)
![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)

![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2688750.png)

![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2688752.png)